molecular formula C16H16N2O3 B386377 N-(4-acetamidophenyl)-2-methoxybenzamide CAS No. 303796-26-1

N-(4-acetamidophenyl)-2-methoxybenzamide

Cat. No.: B386377
CAS No.: 303796-26-1
M. Wt: 284.31g/mol
InChI Key: ARKVXEFNALKRBX-UHFFFAOYSA-N
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Description

N-(4-Acetamidophenyl)-2-methoxybenzamide is a benzamide derivative characterized by a 2-methoxybenzoyl group linked to a 4-acetamidophenylamine moiety.

Properties

CAS No.

303796-26-1

Molecular Formula

C16H16N2O3

Molecular Weight

284.31g/mol

IUPAC Name

N-(4-acetamidophenyl)-2-methoxybenzamide

InChI

InChI=1S/C16H16N2O3/c1-11(19)17-12-7-9-13(10-8-12)18-16(20)14-5-3-4-6-15(14)21-2/h3-10H,1-2H3,(H,17,19)(H,18,20)

InChI Key

ARKVXEFNALKRBX-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2OC

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Benzamide Core

The benzamide scaffold is highly modular, with substitutions impacting bioactivity and physical properties:

Compound Name Substituents on Benzamide Key Features Reference
N-(4-Acetamidophenyl)-2-methoxybenzamide 2-methoxy, 4-acetamidophenyl Hydrogen-bonding (acetamido) and electron-donating (methoxy) groups
N-(4-Acetamidophenyl)benzamide (1A) Unsubstituted benzamide Lacks methoxy group; simpler structure with acetamido phenyl
N-(4-Acetamidophenyl)thiophene-2-carboxamide (1B) Thiophene-2-carboxamide Heterocyclic thiophene enhances π-stacking potential
2-Chloro-N-(4-methoxyphenyl)benzamide 2-chloro, 4-methoxyphenyl Chloro (electron-withdrawing) and methoxy (electron-donating) groups
N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide 2-methoxy, 4-methyl, 4-chlorophenyl Methyl enhances lipophilicity; chloro alters electronic properties

Key Observations :

  • The acetamido group in this compound may improve solubility or target binding compared to non-polar groups (e.g., methyl in ).
  • Chloro substituents (as in ) increase electrophilicity, possibly affecting reactivity or metabolism.
Modifications on the Aromatic Amine Group

Variations in the N-aryl group significantly alter bioactivity:

Compound Name Aromatic Amine Group Notable Properties Reference
N-(4-(1H-Benzo[d]imidazol-2-yl)phenyl)-2-methoxybenzamide (2) 4-(Benzimidazolyl)phenyl Benzimidazole moiety may confer kinase inhibition
N-(2,3-Dihydro-1H-inden-2-yl)-2-methoxybenzamide 2,3-Dihydroindenyl Reported PCSK9 inhibition, suggesting lipid metabolism modulation
N-(4-Fluorobenzyl)-4-[(4-fluorobenzyl)amino]-2-methoxybenzamide (28b) Bis(4-fluorobenzyl)amino Fluorine atoms enhance metabolic stability and bioavailability

Key Observations :

  • The benzimidazole in compound 2 introduces a planar, aromatic system that could interact with DNA or enzymes .
  • Fluorine substitution (28b) improves pharmacokinetic properties, such as half-life and membrane permeability .
  • The dihydroindenyl group in demonstrates the impact of aliphatic rings on biological targeting (e.g., PCSK9 inhibition).

Key Observations :

  • Acyl chloride coupling (e.g., 2-methoxybenzoyl chloride in ) is a common synthetic route, though yields vary (35–75%) depending on steric and electronic effects.
  • Higher melting points in 1A (211–213°C) suggest strong crystalline packing due to hydrogen bonding from the acetamido group .

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